![molecular formula C10H17NO2 B2864979 Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2287237-50-5](/img/structure/B2864979.png)
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound that has shown potential for use in scientific research. This compound, also known as TBABH, is a bicyclic amine that has a unique structure and properties. In
Mecanismo De Acción
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate acts as an agonist for the nicotinic acetylcholine receptor, which is a ligand-gated ion channel. When Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate binds to the receptor, it causes a conformational change that allows ions to flow through the channel, resulting in depolarization of the cell membrane. This depolarization leads to the release of neurotransmitters and subsequent physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models, as well as reduce pain and inflammation. Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several advantages for use in lab experiments. It has a high affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate is also relatively stable and easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate in lab experiments. Its high affinity for the nicotinic acetylcholine receptor can make it difficult to study other receptors or physiological processes. Additionally, its effects on the central nervous system can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research involving Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate. One potential area of research is the development of Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate derivatives with improved properties, such as increased specificity for certain receptors or decreased side effects. Another area of research is the investigation of Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate's effects on different physiological processes, such as its potential as a treatment for neurodegenerative diseases. Overall, Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has shown significant potential for use in scientific research and warrants further investigation.
Métodos De Síntesis
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of tert-butyl 2-oxocyclopentanecarboxylate with (1S,2R,5R)-menthyloxycarbonyl chloride. This reaction yields Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has shown potential for use in scientific research due to its unique structure and properties. It has been found to have a high affinity for the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes such as learning, memory, and muscle contraction. Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-7-4-6(7)5-11-8/h6-8,11H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHASRXGBDLNL-BIIVOSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CC2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H]2C[C@H]2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

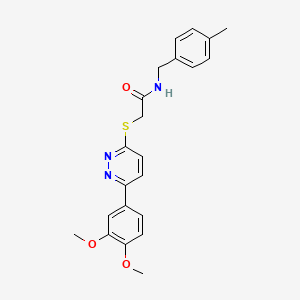
![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
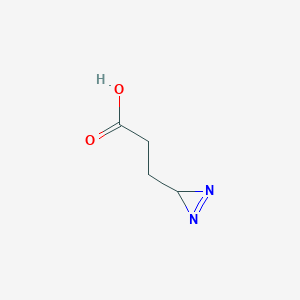
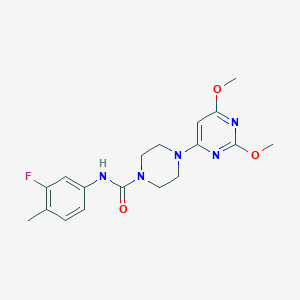
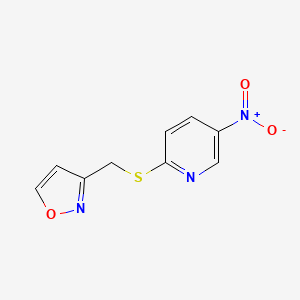
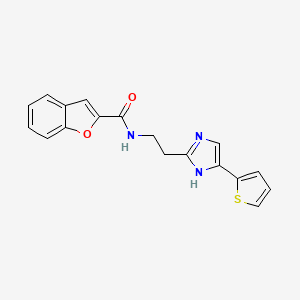

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)
![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)
![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)
